3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide
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Overview
Description
3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction typically involves the use of palladium catalysts and boron reagents to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound may be explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The cyano and cyanophenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(E)-2-[3-(3-[(E)-2-(4-cyanophenyl)-1-diazenyl]hexahydro-1-pyrimidinylmethyl)hexahydro-1-pyrimidinyl]-1-diazenylbenzonitrile
- Indole-3-acetic acid
Uniqueness
3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and cyanophenyl groups, along with the indole core, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[3-[(E)-2-cyano-2-(4-cyanophenyl)ethenyl]indol-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c22-12-15-5-7-16(8-6-15)17(13-23)11-18-14-25(10-9-21(24)26)20-4-2-1-3-19(18)20/h1-8,11,14H,9-10H2,(H2,24,26)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKPWMCEMWXBEY-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC(=O)N)C=C(C#N)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCC(=O)N)/C=C(/C#N)\C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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